7-methyl-6H-indolo[2,3-b]quinoxaline
Overview
Description
7-methyl-6H-indolo[2,3-b]quinoxaline is a useful research compound. Its molecular formula is C15H11N3 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.095297364 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral and Interferon Inducing Properties
7-methyl-6H-indolo[2,3-b]quinoxaline derivatives have been studied for their antiviral activities and ability to induce interferon. Shibinskaya et al. (2010) synthesized a series of these compounds and found them to be effective interferon inducers with potent antiviral properties, especially the morpholine and 4-methyl-piperidine derivatives, which were the most active antivirals and least cytotoxic in their series (Shibinskaya et al., 2010).
DNA Intercalation and Pharmacological Activities
The mechanism of pharmacological action of 6H-indolo[2,3-b]quinoxaline compounds, including 7-methyl derivatives, predominantly involves DNA intercalation. Moorthy et al. (2013) discussed the thermal stability of the DNA complex with these compounds, which plays a crucial role in their anticancer and antiviral activities. They highlighted the importance of substituents and side chains for the effectiveness of these derivatives (Moorthy et al., 2013).
Synthesis and Chemical Reactions
The synthesis and various chemical reactions of 6H-indolo[2,3-b]quinoxalines, including methyl-substituted derivatives, have been explored by Shulga & Shulga (2020). Their work involved creating quaternary salts and analyzing the compounds through IR, NMR spectra, and elemental analyses, providing insight into the chemical properties and potential applications of these compounds (Shulga & Shulga, 2020).
Cytotoxicity and DNA Topoisomerase II Inhibition
Peczyńska-Czoch et al. (1994) studied the relationship between the physicochemical and biological activities of indolo[2,3-b]quinolines, including their cytotoxicity, antimicrobial activity, and ability to induce DNA cleavage in vitro. This research is significant for understanding the potential therapeutic applications of these compounds, including their role in inhibiting topoisomerase II (Peczyńska-Czoch et al., 1994).
Optical Properties and Theoretical Investigations
The optical properties and theoretical investigations of triarylamines based on 6H-indolo[2,3-b]quinoxaline have been explored by Thomas & Tyagi (2010). Their work focused on the influence of peripheral amines on the electronic absorption spectra of these compounds, providing valuable insights for potential applications in fields like photonics and materials science (Thomas & Tyagi, 2010).
Mechanism of Action
Target of Action
The primary target of 7-Methyl-6H-indolo[2,3-b]quinoxaline is DNA . The compound interacts with the DNA helix, disrupting processes vital for DNA replication .
Mode of Action
This compound predominantly exerts its pharmacological action through DNA intercalation . This involves the insertion of the planar molecule between the base pairs of the DNA helix, causing structural changes that disrupt normal DNA function .
Biochemical Pathways
The disruption of DNA replication by this compound can affect various biochemical pathways. This disruption can lead to the inhibition of cell proliferation, particularly in cancer cells, contributing to the compound’s cytotoxic and antitumor activities .
Result of Action
The interaction of this compound with DNA results in molecular and cellular effects, including cytotoxicity against various human cancer cell lines . This cytotoxic effect is likely due to the disruption of DNA replication, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits remarkable stability and a low reduction potential in nonaqueous environments
Future Directions
Given the wide range of biological properties exhibited by 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more and more new compounds based on indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . It will be interesting to see indolo[2,3-b]quinoxaline and 1,2,3-triazole moieties, which are considered to be powerful pharmacophores on their own, incorporated into a single molecule .
Biochemical Analysis
Biochemical Properties
7-Methyl-6H-indolo[2,3-b]quinoxaline has been reported to exhibit good binding affinity to DNA . This interaction is believed to be due to the intercalation of the compound into the DNA helix , which can disrupt processes vital for DNA replication .
Cellular Effects
The compound has shown cytotoxic effects against various human cancer cell lines . It has been reported to exhibit moderate cytotoxicity against human reproductive organ cell lines, while others exhibited lower cytotoxicity against different human cancer cell lines .
Molecular Mechanism
The mechanism of action of this compound predominantly involves DNA intercalation . This interaction disrupts vital processes for DNA replication , which could potentially lead to the observed cytotoxic effects .
Temporal Effects in Laboratory Settings
In terms of stability, this compound has shown remarkable stability with 99.86% capacity retention over 49.5 hours of H-cell cycling . This suggests that the compound is stable over time in laboratory settings .
Metabolic Pathways
Given its structural similarity to other indolo[2,3-b]quinoxaline derivatives, it may interact with similar enzymes and cofactors .
Properties
IUPAC Name |
7-methyl-6H-indolo[3,2-b]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-9-5-4-6-10-13(9)18-15-14(10)16-11-7-2-3-8-12(11)17-15/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHJGAGABUJRIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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